molecular formula C14H20N4O2 B12601398 (2-{[2-(Morpholin-4-yl)ethyl]amino}-1H-benzimidazol-6-yl)methanol CAS No. 918152-24-6

(2-{[2-(Morpholin-4-yl)ethyl]amino}-1H-benzimidazol-6-yl)methanol

Cat. No.: B12601398
CAS No.: 918152-24-6
M. Wt: 276.33 g/mol
InChI Key: FKEPYHKKFHLZDU-UHFFFAOYSA-N
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Description

(2-{[2-(Morpholin-4-yl)ethyl]amino}-1H-benzimidazol-6-yl)methanol is an organic compound belonging to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic compounds containing a benzene ring fused to an imidazole ring

Properties

CAS No.

918152-24-6

Molecular Formula

C14H20N4O2

Molecular Weight

276.33 g/mol

IUPAC Name

[2-(2-morpholin-4-ylethylamino)-3H-benzimidazol-5-yl]methanol

InChI

InChI=1S/C14H20N4O2/c19-10-11-1-2-12-13(9-11)17-14(16-12)15-3-4-18-5-7-20-8-6-18/h1-2,9,19H,3-8,10H2,(H2,15,16,17)

InChI Key

FKEPYHKKFHLZDU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=NC3=C(N2)C=C(C=C3)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[2-(Morpholin-4-yl)ethyl]amino}-1H-benzimidazol-6-yl)methanol typically involves the reaction of 2-(morpholin-4-yl)ethylamine with a benzimidazole derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-{[2-(Morpholin-4-yl)ethyl]amino}-1H-benzimidazol-6-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-{[2-(Morpholin-4-yl)ethyl]amino}-1H-benzimidazol-6-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for further investigation in drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the treatment of various diseases.

Industry

In the industrial sector, (2-{[2-(Morpholin-4-yl)ethyl]amino}-1H-benzimidazol-6-yl)methanol can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2-{[2-(Morpholin-4-yl)ethyl]amino}-1H-benzimidazol-6-yl)methanol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the derivative used.

Comparison with Similar Compounds

Conclusion

(2-{[2-(Morpholin-4-yl)ethyl]amino}-1H-benzimidazol-6-yl)methanol is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials. Further research into its properties and applications will continue to uncover new possibilities for its use.

Biological Activity

The compound (2-{[2-(Morpholin-4-yl)ethyl]amino}-1H-benzimidazol-6-yl)methanol is a benzimidazole derivative with potential therapeutic applications. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of (2-{[2-(Morpholin-4-yl)ethyl]amino}-1H-benzimidazol-6-yl)methanol can be represented as follows:

C14H20N4O\text{C}_{14}\text{H}_{20}\text{N}_4\text{O}

This compound features a morpholine group, which enhances its solubility and biological activity.

Biological Activity Overview

Benzimidazole derivatives, including the target compound, exhibit a range of biological activities. The following sections summarize key findings regarding its pharmacological effects.

Antimicrobial Activity

Research indicates that benzimidazole derivatives have significant antibacterial properties. For instance, a study found that certain benzimidazole compounds displayed potent activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected compounds are summarized in Table 1.

CompoundTarget OrganismMIC (µg/ml)Reference
1Staphylococcus aureus12.5
2Escherichia coli25
3Pseudomonas aeruginosa50

Anticancer Activity

Benzimidazole derivatives have also been investigated for their anticancer properties. A study reported that compounds with a benzimidazole nucleus exhibited cytotoxic effects on various cancer cell lines. The IC50 values for selected derivatives are presented in Table 2.

CompoundCancer Cell LineIC50 (µM)Reference
AMCF-7 (breast cancer)5.0
BA549 (lung cancer)10.0
CHeLa (cervical cancer)8.0

The mechanism of action for benzimidazole derivatives often involves the inhibition of key enzymes or pathways critical for microbial growth or cancer cell proliferation. For example, the inhibition of topoisomerases and tubulin polymerization has been documented in various studies involving benzimidazole-based compounds.

Case Studies

  • Antimicrobial Efficacy : In a clinical study, a specific benzimidazole derivative was tested against multidrug-resistant bacterial strains, demonstrating significant efficacy with an MIC lower than standard antibiotics used in treatment.
  • Anticancer Research : A series of in vitro experiments highlighted the compound's ability to induce apoptosis in cancer cells, with subsequent studies confirming its potential as a lead compound for developing new anticancer therapies.

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